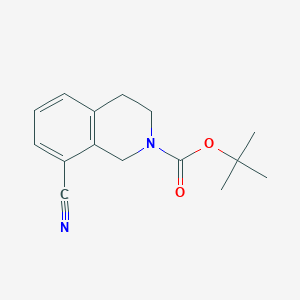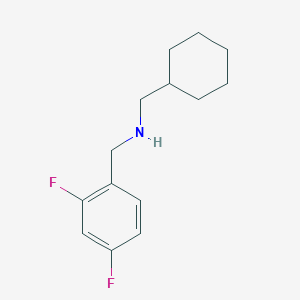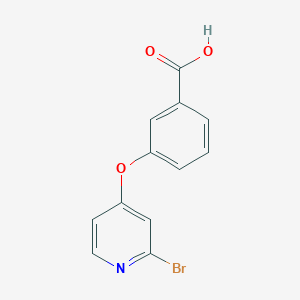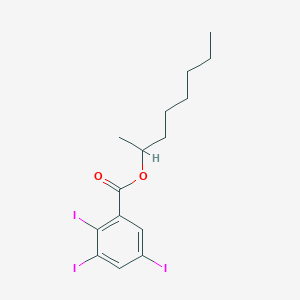
Octan-2-yl 2,3,5-triiodobenzoate
Overview
Description
Octan-2-yl 2,3,5-triiodobenzoate: is an organic compound that features a benzoate ester functional group. It is derived from 2,3,5-triiodobenzoic acid and octan-2-ol. The presence of three iodine atoms on the benzene ring makes this compound particularly interesting for various applications, especially in the field of radiopaque materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octan-2-yl 2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include distillation and advanced chromatographic techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octan-2-yl 2,3,5-triiodobenzoate can undergo oxidation reactions, particularly at the ester linkage, leading to the formation of carboxylic acids and alcohols.
Reduction: The compound can be reduced to its corresponding alcohol and benzoic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols and benzoic acid derivatives.
Substitution: Hydroxyl or amino-substituted benzoates.
Scientific Research Applications
Chemistry: Octan-2-yl 2,3,5-triiodobenzoate is used as a precursor in the synthesis of radiopaque polymers. These polymers are valuable in medical imaging techniques such as X-ray and computed tomography (CT) scans .
Biology: In biological research, this compound is used to study the transport and metabolism of iodine-containing molecules within cells. It serves as a model compound to understand the behavior of similar iodine-containing drugs .
Medicine: The compound’s radiopaque properties make it useful in the development of contrast agents for medical imaging. These agents enhance the visibility of internal structures in diagnostic imaging .
Industry: In the industrial sector, this compound is used in the production of specialized coatings and materials that require high iodine content for specific applications .
Mechanism of Action
The mechanism of action of Octan-2-yl 2,3,5-triiodobenzoate primarily involves its interaction with iodine receptors and transporters in biological systems. The compound’s iodine atoms facilitate its uptake and distribution within cells. Once inside the cells, it can participate in various biochemical pathways, including those involved in thyroid hormone synthesis and metabolism .
Comparison with Similar Compounds
2,3,5-Triiodobenzoic acid: The parent compound from which Octan-2-yl 2,3,5-triiodobenzoate is derived.
2,3,5-Triiodobenzoate esters: Other esters of 2,3,5-triiodobenzoic acid with different alcohols.
Iodinated contrast agents: Compounds like iohexol and iopamidol used in medical imaging.
Uniqueness: this compound is unique due to its specific ester linkage, which imparts distinct physicochemical properties. The octan-2-yl group enhances its lipophilicity, making it more suitable for certain applications compared to other similar compounds .
Properties
Molecular Formula |
C15H19I3O2 |
|---|---|
Molecular Weight |
612.02 g/mol |
IUPAC Name |
octan-2-yl 2,3,5-triiodobenzoate |
InChI |
InChI=1S/C15H19I3O2/c1-3-4-5-6-7-10(2)20-15(19)12-8-11(16)9-13(17)14(12)18/h8-10H,3-7H2,1-2H3 |
InChI Key |
WJEONXLNSWFNNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=C(C(=CC(=C1)I)I)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Methoxyphenyl)-[1,4]-dioxepane](/img/structure/B8397288.png)
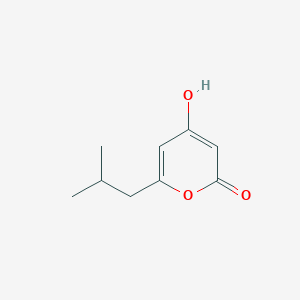
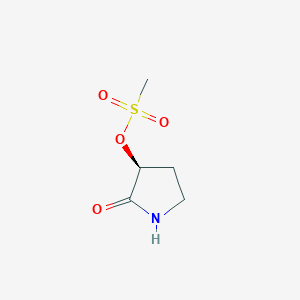
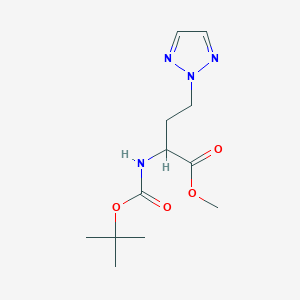
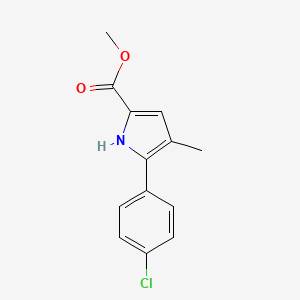
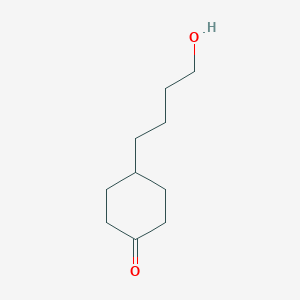
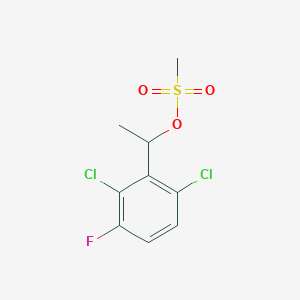
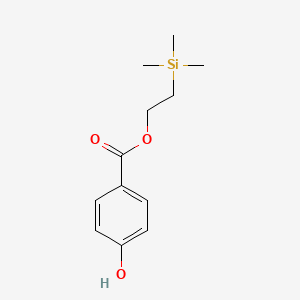
![1-(3-Methyl-[1,2,4]oxadiazol-5-yl)-2-phenylethylamine hydrochloride](/img/structure/B8397355.png)
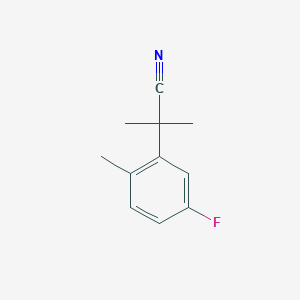
![6-[2-(3-fluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one](/img/structure/B8397377.png)
